![molecular formula C10H13BrO2 B3111894 1-(4-Bromophenoxy)-2-methylpropan-2-ol CAS No. 186498-09-9](/img/structure/B3111894.png)
1-(4-Bromophenoxy)-2-methylpropan-2-ol
Overview
Description
1-(4-Bromophenoxy)-2-methylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Bromo-OP' and is a white crystalline powder with a molecular weight of 249.14 g/mol. The purpose of
Scientific Research Applications
Biofuel Production
A significant application of related compounds is in biofuel production. Bastian et al. (2011) discussed engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic 2-methylpropan-1-ol production, achieving 100% theoretical yield under anaerobic conditions, which is crucial for economically competitive biofuel processes (Bastian et al., 2011). This demonstrates the role of similar compounds in enhancing biofuel production efficiency.
Synthetic Chemistry and Materials Science
In the realm of synthetic chemistry and materials science, Arockiasamy Ajay Praveenkumar et al. (2021) explored the synthesis and spectroscopic analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, showcasing its potential as an intermediate in the synthesis of complex molecules and materials (Arockiasamy Ajay Praveenkumar et al., 2021).
Radiosynthesis for PET Tracers
Rotteveel et al. (2017) demonstrated the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for alkylation reactions and C-C bond formation, highlighting their importance in developing radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).
Exploration of Bromophenol Derivatives
Research into bromophenol derivatives, including studies on their synthesis, structural elucidation, and biological activities, has shown a broad spectrum of potential applications. For example, Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, contributing to the understanding of naturally occurring bromophenols and their potential applications (Zhao et al., 2004).
Antioxidant Effects of Bromophenols
Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red algae, Vertebrata lanosa, using cellular assays to demonstrate their potent antioxidant effects, which could have implications for pharmaceutical and nutraceutical applications (Olsen et al., 2013).
properties
IUPAC Name |
1-(4-bromophenoxy)-2-methylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFXIZFKZLIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-2-methylpropan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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